1-(3-Methoxyphenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one
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Overview
Description
1-(3-Methoxyphenyl)-2-(triphenylphosphoranylidene)ethanone is an organic compound that features a methoxyphenyl group and a triphenylphosphoranylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxyphenyl)-2-(triphenylphosphoranylidene)ethanone typically involves the reaction of 3-methoxybenzaldehyde with triphenylphosphine and an appropriate ylide precursor. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process may require heating to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxyphenyl)-2-(triphenylphosphoranylidene)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
1-(3-Methoxyphenyl)-2-(triphenylphosphoranylidene)ethanone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active compound.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 1-(3-Methoxyphenyl)-2-(triphenylphosphoranylidene)ethanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in various chemical reactions, potentially leading to the modulation of biological pathways. Specific pathways and targets would depend on the context of its application and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxyphenyl)ethyl propionate: This compound shares the methoxyphenyl group but differs in its ester functionality.
Tris(3-methoxyphenyl)phosphine: Similar in containing methoxyphenyl groups, but with a different phosphine core.
Uniqueness
1-(3-Methoxyphenyl)-2-(triphenylphosphoranylidene)ethanone is unique due to its combination of a methoxyphenyl group and a triphenylphosphoranylidene moiety
Properties
CAS No. |
56937-78-1 |
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Molecular Formula |
C27H23O2P |
Molecular Weight |
410.4 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-2-(triphenyl-λ5-phosphanylidene)ethanone |
InChI |
InChI=1S/C27H23O2P/c1-29-23-13-11-12-22(20-23)27(28)21-30(24-14-5-2-6-15-24,25-16-7-3-8-17-25)26-18-9-4-10-19-26/h2-21H,1H3 |
InChI Key |
JNYADKMXVLTBAN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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